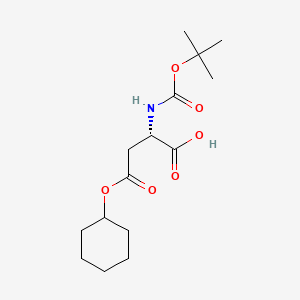
Boc-Asp(OcHx)-OH
Vue d'ensemble
Description
Boc-L-aspartic acid 4-cyclohexyl ester: is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with cyclohexanol. This compound is commonly used in peptide synthesis as a protected amino acid derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of Aspartic Acid: The amino group of aspartic acid is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This forms the tert-butyloxycarbonyl (Boc) protected aspartic acid.
Esterification: The carboxyl group of the Boc-protected aspartic acid is then esterified with cyclohexanol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: The industrial production of Boc-L-aspartic acid 4-cyclohexyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: The Boc group can be removed by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF), yielding the free amino group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrogen fluoride (HF)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Deprotection: Aspartic acid with a free amino group
Hydrolysis: Aspartic acid with a free carboxyl group
Applications De Recherche Scientifique
Chemistry: Boc-L-aspartic acid 4-cyclohexyl ester is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It allows for the stepwise assembly of peptides with minimal side reactions.
Biology: In biological research, this compound is used to synthesize peptides and proteins for studying enzyme-substrate interactions, protein-protein interactions, and receptor-ligand binding.
Medicine: In medicinal chemistry, Boc-L-aspartic acid 4-cyclohexyl ester is used to develop peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic tools.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of Boc-L-aspartic acid 4-cyclohexyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide assembly. Upon completion of the synthesis, the Boc group is removed to yield the free amino group, allowing the peptide to fold and function properly.
Comparaison Avec Des Composés Similaires
- Boc-L-aspartic acid 4-methyl ester
- Boc-L-aspartic acid 4-ethyl ester
- Boc-L-aspartic acid 4-isopropyl ester
Comparison:
- Boc-L-aspartic acid 4-cyclohexyl ester is unique due to the presence of the cyclohexyl group, which provides steric hindrance and affects the hydrophobicity of the compound. This can influence the folding and stability of the synthesized peptides.
- Boc-L-aspartic acid 4-methyl ester and Boc-L-aspartic acid 4-ethyl ester have smaller alkyl groups, resulting in less steric hindrance and different hydrophobic properties.
- Boc-L-aspartic acid 4-isopropyl ester has a branched alkyl group, which provides moderate steric hindrance and hydrophobicity compared to the cyclohexyl group.
Propriétés
IUPAC Name |
(2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPQIWFEEKQBBN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Boc-Asp(OcHex)-OH in the synthesis of tuna galanin?
A1: Boc-Asp(OcHex)-OH serves as a protected form of aspartic acid (Asp) during solid-phase peptide synthesis []. The "Boc" group acts as a temporary protecting group for the amino terminus, preventing unwanted reactions. The "OcHex" group protects the side chain carboxyl group of aspartic acid, ensuring that only the desired peptide bond formation occurs during synthesis. These protecting groups are removed later to yield the final tuna galanin peptide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


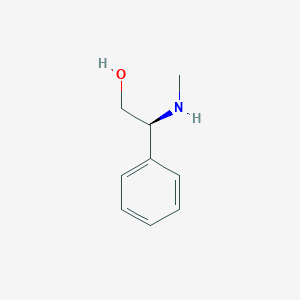
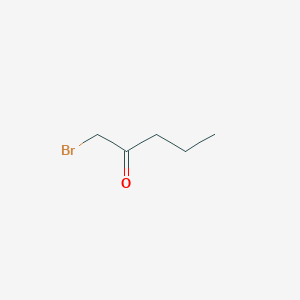
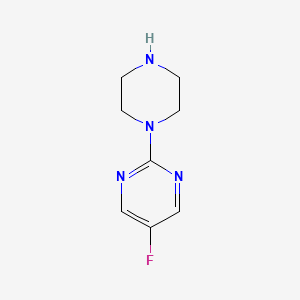
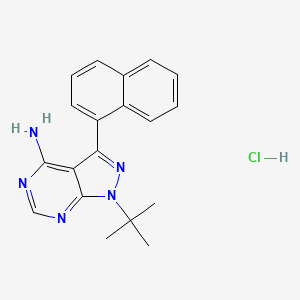
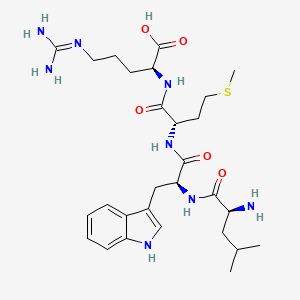

![2-[(3,4-Dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one](/img/structure/B1336470.png)
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
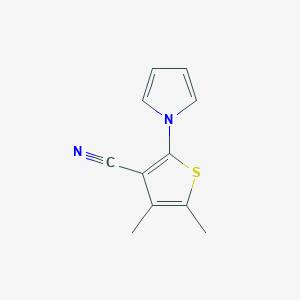
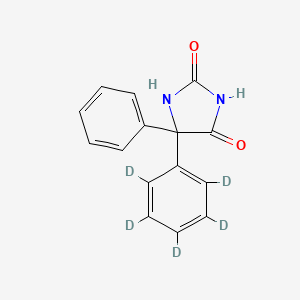
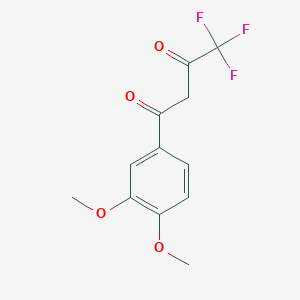
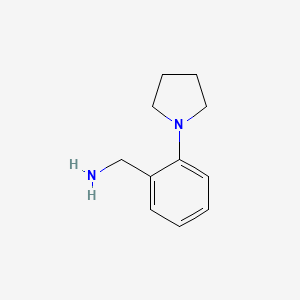
![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

